molecular formula C22H21NO5S B135094 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate CAS No. 133042-00-9

2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate

Cat. No. B135094
M. Wt: 411.5 g/mol
InChI Key: UFXITINRXJOWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate, also known as AZQ, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in cancer treatment. AZQ is a synthetic compound that has been shown to exhibit potent anticancer properties.

Mechanism Of Action

The mechanism of action of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate is believed to be related to its ability to generate ROS. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. Cancer cells are more susceptible to ROS-induced damage than normal cells due to their increased metabolic activity and higher levels of oxidative stress. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been shown to generate ROS through a process known as redox cycling, which involves the transfer of electrons between 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate and other molecules in the cell.

Biochemical And Physiological Effects

2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been shown to have several biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is important because tumors require a blood supply in order to grow and metastasize. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Advantages And Limitations For Lab Experiments

One advantage of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate is that it has been shown to be effective against a variety of cancer cell lines. This makes it a potentially useful compound for the development of new cancer therapies. However, one limitation of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate is that it can be toxic to normal cells at high concentrations. This toxicity can limit its usefulness in clinical settings.

Future Directions

There are several future directions for research on 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate. One area of interest is the development of new formulations of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate treatment. Finally, there is interest in combining 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate with other cancer therapies in order to improve its efficacy and reduce toxicity.

Synthesis Methods

The synthesis of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate involves the reaction of 2-aziridinyl-1,4-naphthoquinone with 4-tert-butylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is relatively stable.

Scientific Research Applications

2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been extensively studied for its potential use in cancer treatment. Several studies have shown that 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate can induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which can lead to DNA damage and ultimately cell death. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells.

properties

CAS RN

133042-00-9

Product Name

2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

[6-(aziridin-1-yl)-5,8-dioxonaphthalen-1-yl] 4-tert-butylbenzenesulfonate

InChI

InChI=1S/C22H21NO5S/c1-22(2,3)14-7-9-15(10-8-14)29(26,27)28-19-6-4-5-16-20(19)18(24)13-17(21(16)25)23-11-12-23/h4-10,13H,11-12H2,1-3H3

InChI Key

UFXITINRXJOWMR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4

Other CAS RN

133042-00-9

synonyms

2-ANQBB
2-aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate

Origin of Product

United States

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